

Quantifying Agomelatine Hydrochloride in Plasma Using a Validated LC-MS/MS Method

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Compound of Interest

Compound Name: Agomelatine hydrochloride

Cat. No.: B1139338

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantification of **agomelatine hydrochloride** in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, selective, and has been validated for use in pharmacokinetic studies.

Introduction

Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. Accurate quantification of agomelatine in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of agomelatine in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

- Agomelatine hydrochloride reference standard
- Fluoxetine (Internal Standard)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Ammonium acetate (AR grade)
- Water (Milli-Q or equivalent)
- Human plasma (drug-free)

Instrumentation

- Liquid Chromatograph: Shimadzu HPLC system or equivalent
- Mass Spectrometer: API-4000 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source.
- Analytical Column: Betasil C18 (4.0 × 100 mm, 5 µm) or Zorbax SB-C18 (150 × 2.1 mm i.d., 5 µm).

Preparation of Solutions

- Stock Solutions: Prepare stock solutions of agomelatine and fluoxetine (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare working solutions of agomelatine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to obtain calibration standards.
- Internal Standard Working Solution: Dilute the fluoxetine stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of agomelatine from plasma.

- Pipette 100 µL of human plasma into a microcentrifuge tube.

- Add 25 μ L of the internal standard working solution (Fluoxetine, 100 ng/mL).
- Vortex for 30 seconds.
- Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 10 μ L of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are performed under the following conditions:

| Parameter | Condition 1 | Condition 2 |
|--------------------|--|--|
| Column | Betasil C18 (4.0 × 100 mm, 5 μm)[1] | Zorbax SB-C18 (150 × 2.1 mm i.d., 5 μm)[2][3] |
| Mobile Phase | Isocratic: 5 mM ammonium acetate (containing 0.1% formic acid) and methanol (30:70, v/v)[2][3] | Isocratic: Acetonitrile and 10 mM ammonium formate buffer (pH 4.5) in a specified ratio. |
| Flow Rate | 0.3 mL/min[2][3] | 0.8 mL/min |
| Column Temperature | Ambient | 40°C |
| Injection Volume | 10 μL | 20 μL |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][2][3] | Positive Electrospray Ionization (ESI) |
| MS/MS Transitions | Agomelatine: m/z 244.1 → 185.3 Fluoxetine (IS): m/z 310.1 → 148.1[2][3] | Agomelatine: m/z 244.1 → 185.3 Internal Standard: m/z 285.2 → 193.2[2][3] |

Method Validation

The analytical method was validated according to international guidelines, assessing selectivity, linearity, precision, accuracy, recovery, and stability.

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r ²) |
|-------------|----------------------|---|
| Agomelatine | 0.050 - 8.000[1] | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|-------------|----------|----------------------------|----------------------------|-----------------|
| Agomelatine | LLOQ | < 12.12[1] | < 9.01[1] | 90.2 - 105.1[4] |
| Low QC | < 15 | < 15 | 85 - 115 | |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 | |

Table 3: Recovery

| Analyte | Mean Recovery (%) |
|-----------------|-------------------|
| Agomelatine | 67.10[1] |
| Fluoxetine (IS) | 72.96[1] |

Table 4: Stability

| Condition | Stability Duration |
|--------------------------------|--------------------|
| Bench-top (Room Temp) | At least 6 hours |
| Freeze-thaw Cycles | At least 3 cycles |
| Long-term (-20°C) | At least 30 days |
| Post-preparative (Autosampler) | At least 24 hours |

Visualizations

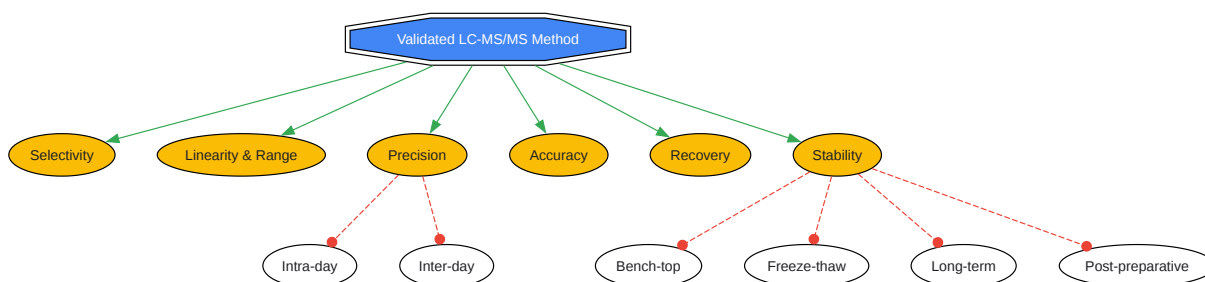
Experimental Workflow



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Caption: Workflow for Agomelatine Quantification in Plasma.

Logical Relationship of Method Validation



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Caption: Key Parameters of Method Validation.

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References

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